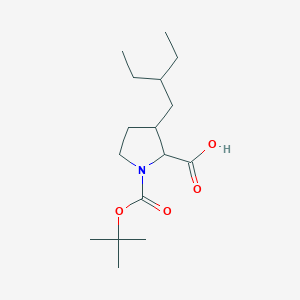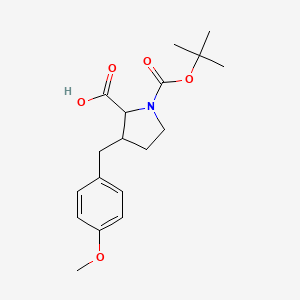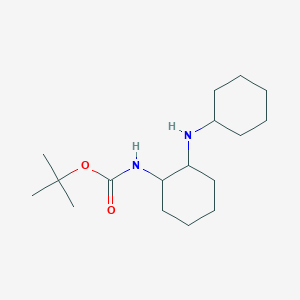![molecular formula C14H15NO2 B1470021 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1519239-79-2](/img/structure/B1470021.png)
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
説明
The compound “1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2,5-dimethylphenyl group is a derivative of phenyl group, which is essentially a benzene ring minus a hydrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another possible method could be the Paal-Knorr Pyrrole Synthesis, which is a common method for synthesizing pyrroles .科学的研究の応用
Antimicrobial Activity
1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid derivatives have been explored for their potential antimicrobial properties. A study synthesized a series of novel compounds related to this structure and evaluated their in vitro antimicrobial activities. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of methoxy groups in the structure further enhanced their activity, providing a promising template for the synthesis of new antimicrobial agents (Hublikar et al., 2019).
Organic Synthesis and Protecting Groups
The compound and its derivatives have been utilized in organic synthesis, particularly as protecting groups for carboxylic acids. Research demonstrated that 2,5-dimethylphenacyl esters, closely related to 1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid, can efficiently release carboxylic acids upon irradiation. This process is initiated by photoenolization, making these esters useful as photoremovable protecting groups in synthetic and biochemical applications (Zabadal et al., 2001).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which are structurally related to the compound , have shown potential as fluorescence sensors for benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them promising for chemical sensing applications (Shi et al., 2015).
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-11(2)13(7-10)9-15-6-5-12(8-15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWSNIFKLOBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



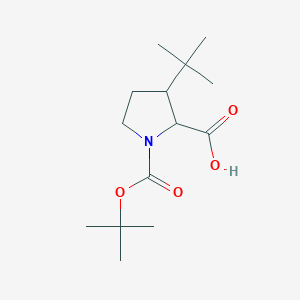
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
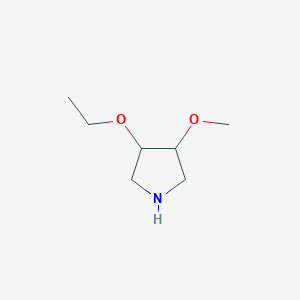
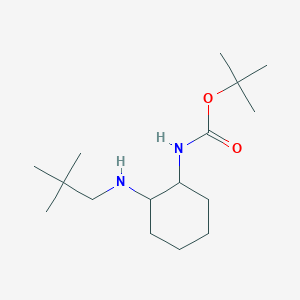
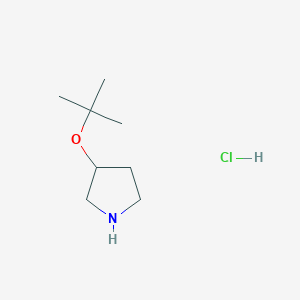
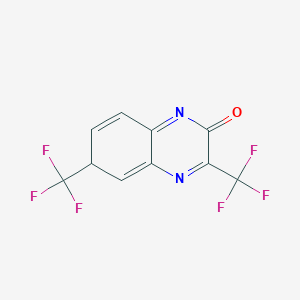
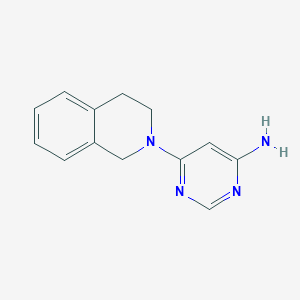
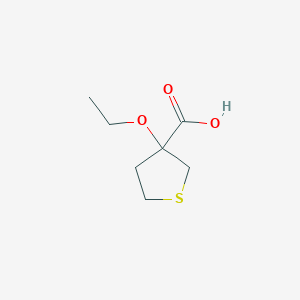
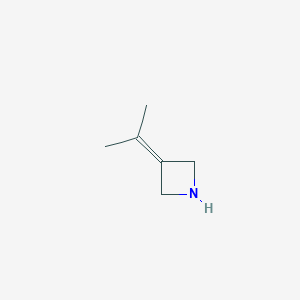
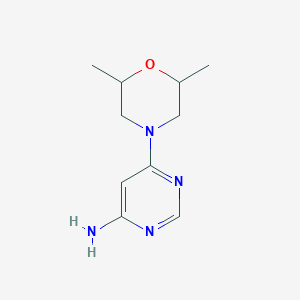
![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
